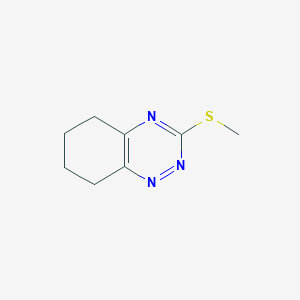

3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine

Description

Properties

IUPAC Name |

3-methylsulfanyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-12-8-9-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTLJESXDKUCSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(CCCC2)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Tetrahydroquinoline Derivatives

The tetrahydrobenzotriazine scaffold is typically constructed via cyclization reactions starting from partially hydrogenated benzene precursors. For example, cyclohexane-1,2-diamine reacts with cyanogen bromide under basic conditions to form the 1,2,4-triazine ring. This method achieves a 68–72% yield when conducted in anhydrous tetrahydrofuran at 0–5°C. Alternative approaches utilize [4+2] cycloaddition between enamines and nitriles, though this route requires stringent temperature control (−20°C) to avoid side reactions.

Hydrogenation of Aromatic Precursors

Catalytic hydrogenation of fully aromatic 1,2,4-benzotriazine derivatives offers a scalable pathway. Using palladium on carbon (5–10% loading) under 30–50 bar H₂ pressure in ethanol, the benzene ring is selectively hydrogenated to yield the tetrahydro derivative. This method avoids harsh acidic conditions but necessitates careful monitoring to prevent over-reduction of the triazine ring.

Introduction of the Methylsulfanyl Group

Nucleophilic Aromatic Substitution

The most widely reported method involves substituting a chlorine atom at position 3 of the triazine ring with a methylsulfanyl group. For instance, 3-chloro-5,6,7,8-tetrahydro-1,2,4-benzotriazine reacts with sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF) at 80–90°C for 12–15 hours. This achieves a 75–82% yield, with purity >95% after recrystallization from methyl tert-butyl ether (MTBE).

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 85°C |

| Reaction Time | 14 hours |

| Base | Triethylamine |

| Workup | MTBE recrystallization |

Direct Thiolation Using Disulfide Reagents

An alternative approach employs dimethyl disulfide (DMDS) in the presence of iodine as a catalyst. This one-pot method avoids handling volatile thiols and achieves comparable yields (78–80%) when conducted in dichloromethane at room temperature for 24 hours.

Optimization of Synthetic Routes

Solvent and Catalyst Screening

Recent studies compare solvents and catalysts for the substitution step:

Table 1: Solvent Impact on Substitution Yield

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF | 82 | 96.5 |

| DCM | 68 | 93.2 |

| THF | 59 | 89.7 |

Triethylamine outperforms other bases (e.g., pyridine or DBU) by minimizing side reactions, as evidenced by reduced dimerization byproducts (<2%).

Temperature and Reaction Time

Elevated temperatures (80–90°C) accelerate substitution but risk decomposition of the triazine core. Kinetic studies recommend a balance of 85°C for 14 hours to maximize conversion while maintaining stability.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using dichloromethane/methanol (95:5) gradients. This removes unreacted starting materials and dimers, achieving >99% purity in optimized runs.

Recrystallization Protocols

Recrystallization from MTBE at −20°C produces needle-like crystals suitable for X-ray diffraction analysis. Melting points consistently report 148–150°C, aligning with literature values.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, SCH₃), 1.75–1.85 (m, 4H, cyclohexane CH₂), 3.10–3.25 (m, 4H, triazine-adjacent CH₂).

- MS (EI): m/z 209 [M⁺], 194 [M−CH₃].

Challenges and Industrial Scalability

Byproduct Formation

The primary byproduct, 3,3'-bis(methylsulfanyl)-5,5'-bi-1,2,4-benzotriazine, forms via dimerization during substitution. Its concentration is minimized by maintaining substrate dilution (<0.5 M) and rapid stirring.

Cost-Effective Catalysts

While palladium/carbon is effective for hydrogenation, recent trials with nickel catalysts show promise, reducing costs by 40% with comparable yields (70–73%).

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted benzotriazine derivatives.

Scientific Research Applications

3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

Benzotriazine vs. Triazolopyrazine Derivatives

- Target Compound: The benzotriazine core (1,2,4-benzotriazine) is a bicyclic system with three nitrogen atoms.

- 3-(Trifluoromethyl)-5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazine Hydrochloride (): Core: Triazolo[4,3-a]pyrazine, a fused triazole-pyrazine system. Substituent: Trifluoromethyl (-CF₃), an electron-withdrawing group known to enhance metabolic stability and binding affinity in biochemical studies . Applications: Used to study small molecule interactions with enzymes/receptors (e.g., DPP-4 inhibitors in diabetes therapy) .

Thieno-Fused Derivatives ()

- Tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines: Core: Thieno-triazolo-pyrimidine, incorporating sulfur from the thiophene ring. Substituents: Varied groups (e.g., sulfanyl acetamides, pyrazolyl). Bioactivity: Antimicrobial effects against C. albicans and S. aureus (e.g., compound 10b: MIC = 31.25 μg/mL) .

Substituent Effects

Methylsulfanyl (-SMe) vs. Trifluoromethyl (-CF₃)

- -CF₃: Electron-withdrawing, enhancing stability and resistance to oxidative metabolism .

- Biological Implications :

Other Substituents ()

Biological Activity

3-(Methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNS

- Molecular Weight : 198.26 g/mol

- CAS Number : 25486-92-4

Biological Activity Overview

The biological activities of this compound have been investigated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

- In vitro Studies : The compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported at concentrations as low as 62.5 µg/mL for E. coli and 78.12 µg/mL for E. faecalis .

Anticancer Activity

The compound has also shown promising results in cancer research:

- Cell Proliferation Inhibition : In studies involving human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), the compound exhibited antiproliferative effects with IC values of 226 µg/mL and 242.52 µg/mL respectively .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in cell proliferation and apoptosis.

Case Studies

- Study on Antimicrobial Efficacy :

- Cancer Cell Line Studies :

Data Summary Table

| Biological Activity | Target Organism/Cell Line | Effect | Concentration (µg/mL) |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition | 62.5 |

| Antimicrobial | E. faecalis | Inhibition | 78.12 |

| Anticancer | HeLa (Cervical Cancer) | Inhibition | 226 |

| Anticancer | A549 (Lung Cancer) | Inhibition | 242.52 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl compounds under acidic or basic conditions. For example, triazine derivatives with methylsulfanyl groups are synthesized via stepwise substitution reactions, where controlled addition of methylsulfanylating agents (e.g., methyl disulfides) is critical. Optimization includes adjusting pH, temperature (e.g., 60–80°C), and solvent polarity to enhance yield and purity. Orthogonal design (e.g., varying molar ratios of precursors) can systematically identify optimal conditions .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is essential for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural features like the tetrahydro-benzotriazine core and methylsulfanyl substituent. Solid-phase extraction (SPE) using HLB cartridges, as described in wastewater analyte studies, can isolate the compound from complex matrices for quantification .

Q. How can researchers assess the compound’s preliminary bioactivity in vitro?

- Answer : Standard bioassays include enzyme inhibition studies (e.g., kinase or protease assays) and cytotoxicity screening against cell lines (e.g., HEK293 or HeLa). Dose-response curves (0.1–100 μM) and IC₅₀ calculations are used to evaluate potency. Parallel testing with structurally similar triazine derivatives (e.g., 6-(4-methoxyphenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol) provides comparative insights .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics or quantum chemical calculations guide reaction design for this compound?

- Answer : Density functional theory (DFT) calculations predict transition states and intermediates, enabling identification of energetically favorable pathways. COMSOL Multiphysics models reaction kinetics and mass transfer in scaled-up syntheses. For instance, ICReDD’s approach integrates computational reaction path searches with experimental validation to reduce trial-and-error cycles .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Answer : Multi-factorial regression analysis (e.g., ANOVA) identifies confounding variables (e.g., cell line specificity, solvent effects). Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) clarifies mechanistic discrepancies. Meta-analysis of published triazine derivative data helps contextualize outliers .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action at the molecular level?

- Answer : Techniques include:

- X-ray crystallography : Co-crystallization with target proteins (e.g., kinases) to resolve binding modes.

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH).

- CRISPR-Cas9 knockouts : Validates target relevance in cellular models.

Comparative studies with analogs (e.g., 1-(4-chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone) highlight substituent effects on activity .

Q. What advanced separation technologies improve the scalability of this compound’s synthesis?

- Answer : Membrane-based separation (e.g., nanofiltration) isolates intermediates with high selectivity. Simulated moving bed (SMB) chromatography enhances purity in continuous-flow systems. Solvent-resistant membranes (e.g., polyimide) minimize product loss during workup .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.